molecular formula C9H8N4O4 B15150597 2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole

2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole

Cat. No.: B15150597
M. Wt: 236.18 g/mol
InChI Key: QKCBYMGVNLQDPP-UHFFFAOYSA-N
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Description

2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole is an organic compound characterized by the presence of a dinitrophenyl group attached to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,5-dinitrobenzaldehyde with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as dyes or sensors.

Mechanism of Action

The mechanism of action of 2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The dinitrophenyl group can act as an electron-withdrawing group, affecting the reactivity of the imidazole ring. This can lead to inhibition of enzyme activity or modulation of receptor function, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

    3,5-dinitrobenzoyl chloride: Used in the synthesis of various organic compounds.

    2,4-dinitrophenol: Known for its use as a pesticide and in weight loss research.

Uniqueness

2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole is unique due to the combination of the dinitrophenyl group and the dihydroimidazole ring, which imparts specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

2-(3,5-dinitrophenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C9H8N4O4/c14-12(15)7-3-6(9-10-1-2-11-9)4-8(5-7)13(16)17/h3-5H,1-2H2,(H,10,11)

InChI Key

QKCBYMGVNLQDPP-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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